2-Methyl-1-hexadecanol
Overview
Description
2-Methyl-1-hexadecanol, also known as 2-methylhexadecan-1-ol, is an organic compound with the molecular formula C₁₇H₃₆O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) attached to the second carbon atom. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-hexadecanol can be synthesized through several methods. One common approach involves the reduction of 2-methylhexadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methylhexadecanoic acid esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-hexadecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-methylhexadecanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form 2-methylhexadecane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 2-Methylhexadecanoic acid
Reduction: 2-Methylhexadecane
Substitution: 2-Methylhexadecyl halides
Scientific Research Applications
2-Methyl-1-hexadecanol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Methyl-1-hexadecanol primarily involves its interaction with lipid membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, enhancing its solubility and stability in various formulations. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the methyl group at the second carbon.
Stearyl alcohol (octadecan-1-ol): Has a longer carbon chain with 18 carbon atoms.
2-Methyl-1-octadecanol: Similar structure but with a longer carbon chain.
Uniqueness: 2-Methyl-1-hexadecanol is unique due to the presence of the methyl group at the second carbon, which influences its physical and chemical properties. This structural difference can affect its melting point, solubility, and reactivity compared to other fatty alcohols .
Properties
IUPAC Name |
2-methylhexadecan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16-18/h17-18H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSBKDJGLIURSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947791 | |
Record name | 2-Methylhexadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-48-4, 68526-87-4 | |
Record name | 2-Methyl-1-hexadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C14-18-iso-, C16-rich | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C14-18-iso-, C16-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylhexadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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